molecular formula C21H18N4O3 B11052627 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11052627
M. Wt: 374.4 g/mol
InChI Key: RUPFXMQVLFANBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide typically involves a one-pot process. This method is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources. The reaction involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot synthesis approach is likely favored due to its efficiency and eco-friendly nature. This method aligns with green chemistry principles by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: This reaction can be used to alter the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide apart is its unique combination of functional groups, which confer specific properties and activities. Its ethoxyphenyl and hydroxy groups, for example, may enhance its solubility and biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O3/c1-2-27-15-6-4-3-5-12(15)17-13-8-7-11(26)9-16(13)28-21-18(17)19(23)14(10-22)20(24)25-21/h3-9,17,26H,2H2,1H3,(H4,23,24,25)

InChI Key

RUPFXMQVLFANBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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